molecular formula C10H14BrFN2 B12067993 (3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine

(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine

Cat. No.: B12067993
M. Wt: 261.13 g/mol
InChI Key: JHKUVZGZDOLJIJ-UHFFFAOYSA-N
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Description

(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine is a tertiary amine featuring a 3-aminopropyl group linked to a benzyl moiety substituted with bromo (Br) and fluoro (F) groups at the 2- and 3-positions, respectively. The bromo and fluoro substituents enhance electron-withdrawing properties, which may influence reactivity, binding affinity, or solubility.

Properties

Molecular Formula

C10H14BrFN2

Molecular Weight

261.13 g/mol

IUPAC Name

N'-[(2-bromo-3-fluorophenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C10H14BrFN2/c11-10-8(3-1-4-9(10)12)7-14-6-2-5-13/h1,3-4,14H,2,5-7,13H2

InChI Key

JHKUVZGZDOLJIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CNCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromofluorophenyl group can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with (3-aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine, differing primarily in substituent positions or amine functionalization:

Compound Name Substituents Amine Group Molecular Formula Molecular Weight (g/mol) Key References
This compound 2-Br, 3-F 3-Aminopropyl C₁₀H₁₃BrFN₂ Not explicitly stated Inferred from analogs
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine 3-Br, 4-F 3-(Piperidin-1-yl)propyl C₁₅H₂₂BrFN₂ 329.25
[1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine 4-Br (phenyl), 3-F (benzyl) 1-(4-Bromophenyl)propyl C₁₆H₁₇BrFN 322.22
[(2-Chloro-6-fluorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine 2-Cl, 6-F 3-(Furan-2-ylmethoxy)propyl C₁₅H₁₇ClFNO Not provided

Key Observations :

  • Halogen Position : The position of Br and F on the aromatic ring significantly alters electronic properties. For example, the 2-Br,3-F substitution in the target compound may create a steric hindrance distinct from the 3-Br,4-F arrangement in .

Biological Activity

(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C9H12BrFN\text{C}_9\text{H}_{12}\text{BrF}\text{N}

IUPAC Name: this compound

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with 3-aminopropyl amine under basic conditions. The reaction is usually performed in an organic solvent like dichloromethane or toluene, with sodium hydroxide as the base.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that it inhibits the proliferation of cancer cell lines, particularly:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, potentially leading to altered enzyme activity or receptor modulation.

Case Studies

  • Antimicrobial Efficacy Study : A comparative study involving various derivatives of aminopropyl amines showed that those with halogen substitutions, such as bromine and fluorine, exhibited significantly higher antimicrobial activity than their non-substituted counterparts .
  • Cancer Cell Proliferation Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed a marked decrease in cell viability across multiple cancer cell lines, suggesting a robust anticancer potential .

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